4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a benzofuran-2-ylcarbonyl group at position 4, a 4-fluorophenyl substituent at position 5, and a pyridin-3-ylmethyl chain at position 1. The hydroxyl group at position 3 contributes to hydrogen-bonding interactions, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C25H17FN2O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H17FN2O4/c26-18-9-7-16(8-10-18)22-21(23(29)20-12-17-5-1-2-6-19(17)32-20)24(30)25(31)28(22)14-15-4-3-11-27-13-15/h1-13,22,30H,14H2 |
InChI Key |
UAKSLLIIHITFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CN=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzofuran moiety through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the hydroxyl group through oxidation reactions.
- Attachment of the pyridinylmethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
- Oxidation of the hydroxyl group forms a ketone.
- Reduction of the carbonyl group forms an alcohol.
- Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrrol-2-one derivatives, differing primarily in substituent groups. Key analogs include:
Structural and Functional Insights:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl (electron-donating) group in , which may alter π-π stacking interactions and solubility.
Structure-Activity Relationship (SAR) Trends
- Position 4 (Aroyl Group) : The benzofuran-2-ylcarbonyl group in the target compound and may enhance metabolic stability compared to simpler benzoyl groups (e.g., 4-methylbenzoyl in ) due to increased steric bulk .
- Position 5 (Aryl Substituents) : Fluorinated aryl groups (target compound and ) are associated with improved lipophilicity and membrane permeability compared to ethoxy or methoxy-substituted analogs .
- Position 1 (Alkyl Chain) : Pyridinylmethyl and morpholinylpropyl chains (target compound and ) introduce nitrogen-based hydrogen-bond acceptors, which may enhance solubility and target engagement compared to hydroxypropyl chains .
Research Findings and Data Gaps
- Synthetic Yields : Compound achieved a 62% yield, suggesting efficient synthetic routes for pyrrol-2-one derivatives, though the target compound’s yield is unreported .
- Biological Data: Limited activity data are available in the provided evidence. Further studies are needed to evaluate antimicrobial, antioxidant, or receptor-binding properties, as suggested by analogous research on Populus bud compounds and microbial metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
